molecular formula C9H7ClN2 B1279978 8-Chloroquinolin-4-amine CAS No. 65340-72-9

8-Chloroquinolin-4-amine

Cat. No. B1279978
CAS RN: 65340-72-9
M. Wt: 178.62 g/mol
InChI Key: OIXSIWQVJINCRY-UHFFFAOYSA-N
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Description

8-Chloroquinolin-4-amine is a chemical compound that is part of the quinoline family, characterized by a quinoline core structure with a chlorine atom at the 8th position and an amino group at the 4th position. This structure is a key intermediate in the synthesis of various derivatives with potential pharmacological activities.

Synthesis Analysis

The synthesis of 8-chloroquinolin-4-amine derivatives can be achieved through amination reactions. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents, indicating that the amination process is influenced by the steric and electronic effects of the substituents on the amino group . Another approach involves the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with various amines in the presence of triethylamine, leading to the formation of secondary amines .

Molecular Structure Analysis

The molecular structure of 8-chloroquinolin-4-amine derivatives is characterized by the presence of the quinoline core, a chlorine atom, and an amino group. The electronic configuration of these substituents can significantly affect the reactivity and interaction of the molecule with other chemical entities. The structure-activity relationship studies in related compounds, such as tetrahydroisoquinolines, have shown that the presence of certain substituents attached to the isoquinoline skeleton is crucial for biological activity .

Chemical Reactions Analysis

8-Chloroquinolin-4-amine derivatives undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 8-aminoquinoline with substituted aromatic aldehydes results in the formation of aminals . Additionally, the aminothiazolyl derivative of 8-hydroxyquinoline reacts with aromatic aldehydes to yield Schiff bases, which can further react to form various heterocyclic compounds with potential antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-chloroquinolin-4-amine derivatives are influenced by their molecular structure. The presence of the amino group can lead to hydrogen bonding, affecting solubility and boiling points. The chlorine atom can participate in electrophilic substitution reactions, which is a key feature in the synthesis of more complex molecules. The synthesized compounds are typically characterized using techniques such as IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm their structure .

Scientific Research Applications

Pharmacological Effects in Cancer Treatment

8-Chloroquinolin-4-amine, as part of the chloroquine family, demonstrates significant effects on tissue homeostasis by targeting various signaling pathways in mammalian cells. A key area of impact is autophagy, which regulates macromolecule turnover and plays a crucial role at the interface between inflammation and cancer progression. These properties make chloroquines, including 8-Chloroquinolin-4-amine, relevant in cancer therapy research (Varışlı, Cen, & Vlahopoulos, 2019).

Repurposing in Various Diseases

Research has explored repurposing chloroquine, closely related to 8-Chloroquinolin-4-amine, for managing various infectious and non-infectious diseases. This includes its potential applications in anticancer combination chemotherapy, driven by its biochemical properties and the ability to impact different signaling pathways (Njaria, Okombo, Njuguna, & Chibale, 2015).

Enhancing Cancer Therapies

8-Chloroquinolin-4-amine, as part of chloroquine analogs, has been studied for its potential in enhancing cancer therapies. These compounds can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner, due to their lysosomotrophic property. This suggests a significant role in improving the efficacy of conventional cancer therapies (Solomon & Lee, 2009).

Sensitization to Chemotherapy

Studies show that chloroquine can sensitize breast cancer cells to chemotherapy. This effect was found to be independent of autophagy inhibition, indicating a broader impact of chloroquine and its analogs in cancer treatment strategies (Maycotte et al., 2012).

Complexation with Metal Ions

Research into the complexation behavior of chloroquine with metal ions has been conducted. This includes studying its ability to chelate titanium ions, which demonstrates the potential of chloroquine and its analogs in sequestering metal ions from various systems (Otuokere et al., 2019).

Antibacterial Properties

Investigations into the antibacterial properties of 8-nitrofluoroquinolone derivatives, closely related to 8-Chloroquinolin-4-amine, have shown promising antibacterial activity against both gram-positive and gram-negative strains. This expands the potential application of 8-Chloroquinolin-4-amine derivatives in antibacterial research (Al-Hiari et al., 2007).

Safety And Hazards

The safety information for 4-Chloroquinolin-8-amine, a compound similar to 8-Chloroquinolin-4-amine, indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335 .

Future Directions

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years . This suggests that 8-Chloroquinolin-4-amine and similar compounds may have potential future applications in the field of medicinal chemistry.

properties

IUPAC Name

8-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXSIWQVJINCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485174
Record name 8-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinolin-4-amine

CAS RN

65340-72-9
Record name 8-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-8-chloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Abel, AD Averin, OA Maloshitskaya, EN Savelyev… - Molecules, 2013 - mdpi.com
… N-[2-(1-adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine (5c). Obtained from 4,8-dichloroquinoline … N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-4-amine (5d). Obtained from 4,8-…
Number of citations: 17 www.mdpi.com

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